molecular formula C8H17NO2 B2392332 n-Methoxy-n,3,3-trimethylbutanamide CAS No. 626238-28-6

n-Methoxy-n,3,3-trimethylbutanamide

Cat. No. B2392332
M. Wt: 159.229
InChI Key: QKVOZKAFNVZNHC-UHFFFAOYSA-N
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Description

N-Methoxy-n,3,3-trimethylbutanamide is a chemical compound with the molecular formula C7H15NO . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of n-Methoxy-n,3,3-trimethylbutanamide consists of a butanamide backbone with three methyl groups and a methoxy group attached . The average molecular mass is 129.200 Da .

Scientific Research Applications

Organic Chemistry

“N-Methoxy-n,3,3-trimethylbutanamide” is a type of N-alkoxy amide . N-alkoxy amides are ubiquitous compounds in organic chemistry . For instance, N-methoxy-N-methyl amides, also known as Weinreb amides, are widely used in ketone synthesis . Several synthetic applications of N-alkoxy amides have been reported .

Biocatalysis

In a study conducted by the College of Pharmaceutical Science, Zhejiang University of Technology, “n-Methoxy-n,3,3-trimethylbutanamide” was used in the production of (S)-1-[3,5-Bis (trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

The method involved the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The ratio of substrate to catalyst (S/C) was increased, and an attractive increase in S/C was achieved . The yield was further increased when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system .

The results showed that the yields were increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP . After the optimization of various reaction parameters involved in the bioreduction, the S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .

properties

IUPAC Name

N-methoxy-N,3,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVOZKAFNVZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methoxy-n,3,3-trimethylbutanamide

Citations

For This Compound
4
Citations
S Silwal, RJ Rahaim - Tetrahedron Letters, 2015 - Elsevier
A method for the modular one-pot synthesis of tetra-substituted furans utilizing alkynes, Weinreb amides, and non-enolizable aldehydes has been developed. Under this titanium …
Number of citations: 5 www.sciencedirect.com
S Silwal - 2016 - search.proquest.com
The ability to prepare complex molecules has been advanced and enabled by cross-coupling reactions as exemplified by the 2010 Nobel Prize being awarded to the progenitors of …
Number of citations: 3 search.proquest.com
T Gregson, EJ Thomas - Tetrahedron, 2017 - Elsevier
Synthesis of vinylic iodides for incorporation into the C17-C27 fragment of bryostatins - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in …
Number of citations: 3 www.sciencedirect.com
S Silwal, RJ Rahaim - The Journal of Organic Chemistry, 2014 - ACS Publications
A modular titanium-promoted coupling of unsymmetrical internal alkynes with Weinreb amides is described. The coupling reaction takes place at room temperature and affords E-…
Number of citations: 17 pubs.acs.org

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